molecular formula C11H12O2 B8282981 2-Vinylbenzaldehyde ethylene acetal

2-Vinylbenzaldehyde ethylene acetal

Cat. No.: B8282981
M. Wt: 176.21 g/mol
InChI Key: KTHWGYGTFXLGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Vinylbenzaldehyde ethylene acetal is a cyclic acetal derivative formed by the reaction of 2-vinylbenzaldehyde with ethylene glycol under acidic conditions. Acetals are widely used as protecting groups for carbonyl functionalities in organic synthesis due to their stability under basic and nucleophilic conditions . The ethylene acetal structure features a 1,3-dioxolane ring, a five-membered cyclic ether that enhances molecular stability while retaining reactivity for subsequent transformations . This compound is particularly notable for its vinyl substituent, which confers unique electronic and steric properties, influencing its reactivity in comparison to other acetal derivatives.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-ethenylphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)11-12-7-8-13-11/h2-6,11H,1,7-8H2

InChI Key

KTHWGYGTFXLGSX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The vinyl group in 2-vinylbenzaldehyde ethylene acetal introduces conjugation with the aromatic ring, enhancing electron delocalization compared to simpler benzaldehyde-derived acetals. This alters its reactivity in electrophilic substitutions .
  • However, steric hindrance from the vinyl group may slow acetalization kinetics .

Reactivity and Stability

Thermal Stability

  • This compound : Exhibits moderate thermal stability. The vinyl group may participate in Diels-Alder reactions at elevated temperatures, limiting its use in high-temperature syntheses.
  • Diphenylketene ethylene acetal: Rearranges at lower temperatures (≥300°C) to form tetrahydrofuranones, driven by phenyl substituents that stabilize transition states .
  • Benzaldehyde ethylene acetal : Highly stable up to 400°C, with degradation primarily via acid-catalyzed hydrolysis rather than thermal rearrangement .

Hydrolysis Resistance

  • 5-Membered Ring Advantage : Ethylene acetals (e.g., 2-vinylbenzaldehyde and benzaldehyde derivatives) resist hydrolysis better than open-chain acetals due to ring strain minimization. However, acid-catalyzed hydrolysis regenerates the parent aldehyde and ethylene glycol .
  • Comparative Hydrolysis Rates : Steric shielding from the vinyl group in this compound slightly slows hydrolysis compared to unsubstituted benzaldehyde acetals .

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